4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide
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Overview
Description
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the sulfonyl group: This involves the reaction of a suitable precursor with a sulfonylating agent under controlled conditions.
Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine, often under basic conditions.
Coupling with the benzamide moiety: The final step involves coupling the intermediate with the benzamide derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-[2-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O5S/c1-18-11-12-19(17-23(18)34(31,32)28-13-15-33-16-14-28)24(29)27-22-10-6-5-9-21(22)25(30)26-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
ZJWKJKOFVHCUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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